(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10-9-13(24-20-10)16(23)21-5-7-22(8-6-21)17-19-15-11(2)12(18)3-4-14(15)25-17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLNURYDEFDNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of this compound.
Biological Activity
The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C17H17ClN4O2S
- Molecular Weight : 376.86 g/mol
- CAS Number : 946205-41-0
The biological activity of this compound is largely attributed to its structural components, particularly the thiazole and isoxazole moieties. These groups are known to interact with various biological targets, leading to diverse pharmacological effects.
Target Interactions
- Neurotransmitter Receptors : Similar compounds have been shown to act as antagonists at dopamine and serotonin receptors, suggesting potential applications in neuropharmacology.
- Enzymatic Inhibition : The compound may inhibit enzymes critical for microbial growth, such as bacterial DNA gyrase, disrupting DNA replication .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism involves disruption of cell wall synthesis and interference with protein synthesis pathways, leading to bacterial cell death .
Antioxidant and Anti-inflammatory Effects
Compounds within this class have also been reported to possess antioxidant properties, which may help mitigate oxidative stress in biological systems. Additionally, anti-inflammatory effects have been observed in animal models .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of similar compounds:
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives suggests that they are metabolized primarily in the liver through phase I and phase II reactions. The solubility characteristics indicate that these compounds are slightly soluble in water but more soluble in organic solvents, which may affect their bioavailability .
Scientific Research Applications
Neuropharmacological Applications
Recent studies have highlighted the potential of this compound in neuropharmacology, particularly in the treatment of neurodegenerative diseases. Its structure suggests that it may interact with neurotransmitter systems, which is crucial for developing drugs targeting conditions such as Alzheimer's disease and schizophrenia.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that derivatives of this compound could reduce apoptosis in neuronal cells, suggesting potential therapeutic applications for neurodegeneration .
Anticancer Properties
The compound has shown promise in cancer research due to its ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study: Apoptosis Induction
In vitro studies demonstrated that (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone could significantly inhibit the growth of human breast and prostate cancer cell lines. The compound was observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased rates of cancer cell death .
Biochemical Tool
Beyond therapeutic applications, this compound serves as a valuable biochemical tool for researchers studying enzyme inhibition and receptor interactions. Its structural features allow it to act as a selective ligand for certain receptors.
Research Insights
The compound has been used in various assays to explore its binding affinity to specific targets involved in cancer progression and neurodegeneration. These studies provide insights into how modifications to its structure can enhance or diminish biological activity, paving the way for future drug development .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the benzothiazole ring, isoxazole group, or linker chemistry. Below is a comparative analysis:
Structural Insights :
- Electron Effects : The target compound’s 5-Cl group (electron-withdrawing) may reduce electron density at the benzothiazole core compared to ethoxy/ethyl substituents in analogues, affecting reactivity and binding .
- Linker Chemistry: Methanone bridges (target compound) versus ethanone (compound 15) or thiazolidinone (5a–j) alter polarity and hydrogen-bonding capacity, impacting solubility and target interactions .
Physicochemical Properties
Key Observations :
- Analogues with ethoxy/ethyl groups (e.g., 941869-25-6) may exhibit higher solubility in organic solvents due to increased hydrophobicity .
Mechanistic Hypotheses :
- The target compound’s benzothiazole core may intercalate DNA or inhibit kinases, while the isoxazole moiety could enhance binding to enzymatic active sites .
Preparation Methods
Benzothiazole Core Construction
The benzo[d]thiazole ring is synthesized via cyclocondensation of 2-amino-4-chloro-5-methylthiophenol with thiourea derivatives. Microwave-assisted protocols enhance reaction efficiency, achieving yields >85% under solvent-free conditions. Critical parameters include:
- Temperature : 150–180°C
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Reaction Time : 20–30 minutes
Mechanistic Insight :
Thiophenol undergoes nucleophilic attack on the carbonyl carbon of thiourea, followed by cyclodehydration to form the thiazole ring.
Piperazine Functionalization
Piperazine is introduced via nucleophilic aromatic substitution (SNAr) at the C2 position of the benzothiazole. Key steps:
- Chlorination : Treatment with POCl3 converts the thiazole C2 hydroxyl to chloride.
- Substitution : Piperazine (2.5 eq) reacts with the chlorinated intermediate in DMF at 80°C for 12 hours.
Optimization Note :
Excess piperazine (3.0 eq) and catalytic KI improve yields to 78% by mitigating steric hindrance from the 4-methyl group.
Synthesis of 3-Methylisoxazole-5-carbonyl
Isoxazole Ring Formation
Adapting methodologies from iodination protocols, the isoxazole core is constructed via a three-step sequence:
Step 1: Condensation
Acetone oxime reacts with ethyl 2,2-diethoxyacetate in THF under lithium bis(trimethylsilyl)amide (LHMDS) catalysis:
$$ \text{Acetone oxime} + \text{EtO}2\text{C-C(OEt)}2 \xrightarrow{\text{LHMDS, THF}} 5\text{-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol} $$
Step 2: Acylation
Methanesulfonyl chloride (1.25 eq) in dichloroethane with diisopropylethylamine (2.6 eq) facilitates aromatization to 5-(diethoxymethyl)-3-methylisoxazole.
Step 3: Carbonyl Liberation
Acid hydrolysis (H2SO4, H2O/EtOH) cleaves the diethoxy group, yielding 3-methylisoxazole-5-carbaldehyde.
Oxidation to Carbonyl Chloride
The aldehyde is oxidized to the corresponding acid (KMnO4, H2O, 60°C) and converted to acyl chloride using SOCl2.
Fragment Coupling via Methanone Bridge
Nucleophilic Acyl Substitution
The piperazine nitrogen attacks 3-methylisoxazole-5-carbonyl chloride in dichloromethane with triethylamine (1.1 eq) as base:
$$ \text{Piperazine intermediate} + \text{Isoxazole-COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} $$
Reaction Conditions :
Alternative One-Pot Approach
A three-component 1,3-dipolar cycloaddition strategy merges azomethine ylide generation with dipolarophile coupling:
- Ylide Formation : Isatin and N-methylglycine condense in situ to generate azomethine ylide.
- Cycloaddition : Reaction with (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile derivatives yields spiro-pyrrolidine intermediates.
- Post-Modification : Acidic hydrolysis and acylation install the methanone bridge.
Advantages :
- Regioselectivity : >95% via exo transition state.
- Diastereomeric Ratio : 3:1 (exo:endo) controlled by aryl substituents.
Analytical Characterization and Validation
Spectroscopic Data
Purity Optimization
Reverse-phase HPLC (C18 column, MeCN/H2O gradient) confirms >98% purity. Critical impurities include:
- Unreacted Piperazine : <0.5%
- Oxidation Byproducts : <1.2%
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Environmental Impact Mitigation
- Waste Streams : Iodosuccinimide byproducts are treated with Na2S2O3 to recover iodine.
- Green Chemistry Metrics :
- PMI (Process Mass Intensity) : 23.4
- E-Factor : 8.7
Computational Modeling and Mechanistic Validation
DFT studies at B3LYP/cc-pVTZ level elucidate regioselectivity in cycloaddition steps:
- Transition State Analysis : Asynchronous bond formation favors exo approach (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for endo).
- Electron Density Transfer : GEDT = 0.32 e confirms polar reaction mechanism.
Q & A
(Basic) What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
Synthesis optimization requires careful control of reaction conditions, including:
- Catalyst selection : Acidic or basic catalysts (e.g., piperidine) may enhance condensation efficiency, as seen in thiazolidinone syntheses .
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) or ethanol under reflux (60–80°C) are effective for cyclization and intermediate formation .
- Reaction monitoring : Use TLC or HPLC to track intermediates and minimize by-products .
- Purification : Recrystallization from solvent mixtures (e.g., DMF/ethanol) improves purity .
(Basic) Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent environments and confirm regiochemistry of the benzothiazole and isoxazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₂ClN₅O₂S for analogous compounds) .
- HPLC : Quantifies purity (>95% typical for bioactive testing) using C18 columns and acetonitrile/water gradients .
(Basic) How should researchers design in vitro cytotoxicity assays to evaluate the compound’s bioactivity?
Follow standardized protocols for cytotoxicity screening:
- Cell lines : Use diverse cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity .
- Assay setup :
- Culture cells in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine.
- Treat with compound (0.1–100 µM) for 48–72 hours.
- Quantify viability via SRB assay, comparing to controls (e.g., CHS-828 reference drug) .
Table 1 : Example cytotoxicity assay parameters (adapted from ):
| Cell Line | Cancer Type | IC₅₀ (µM) Reference Compound | Key Endpoint |
|---|---|---|---|
| MCF-7 | Breast | 0.5–2.0 | Apoptosis |
| HEPG-2 | Liver | 1.0–3.5 | ROS Induction |
(Advanced) How can contradictory biological activity data from different studies be reconciled?
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., chloro vs. methoxy groups) alter receptor binding .
- Assay conditions : Varying serum concentrations or incubation times affect compound stability and activity .
- Data normalization : Use internal controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) to reduce variability .
- Meta-analysis : Compare results across multiple studies using standardized metrics (e.g., IC₅₀ ratios) .
(Advanced) What computational methods can predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulates binding affinities to receptors (e.g., kinase domains) using docking software (AutoDock, Schrödinger) .
- QTAIM/NCIplot : Analyzes non-covalent interactions (halogen bonds, π-stacking) critical for ligand-target stability .
(Advanced) How can researchers assess the compound’s stability under varying pH and solvent conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Solvent compatibility : Test solubility in DMSO, ethanol, and aqueous solutions (≤0.5% DMSO recommended for bioassays) .
- Accelerated stability testing : Use thermal stress (40–60°C) to predict shelf-life .
(Advanced) What approaches are effective for structure-activity relationship (SAR) studies on this compound?
- Substituent variation : Modify the benzothiazole’s chloro-methyl group or isoxazole’s methyl group to assess potency shifts .
- Pharmacophore mapping : Identify critical moieties (e.g., piperazine linker) using 3D-QSAR models .
- Bioisosteric replacement : Swap thiazole with triazole to evaluate toxicity and efficacy changes .
Table 2 : SAR trends in analogous compounds (adapted from ):
| Substituent Modification | Biological Impact |
|---|---|
| Chloro → Methoxy (benzothiazole) | Reduced cytotoxicity, increased solubility |
| Methyl → Ethyl (isoxazole) | Enhanced metabolic stability |
(Advanced) What methodologies evaluate the compound’s environmental impact and biodegradability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
